Cas no 25560-10-5 (N-(2-methylpropyl)pyridin-3-amine)
N-(2-methylpropyl)pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinamine, N-(2-methylpropyl)-
- N-(2-methylpropyl)pyridin-3-amine
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- Inchi: 1S/C9H14N2/c1-8(2)6-11-9-4-3-5-10-7-9/h3-5,7-8,11H,6H2,1-2H3
- InChI Key: FBIGZLLGQZCYAG-UHFFFAOYSA-N
- SMILES: C1=NC=CC=C1NCC(C)C
Computed Properties
- Exact Mass: 150.116
- Monoisotopic Mass: 150.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 102
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.9A^2
N-(2-methylpropyl)pyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M103423-10mg |
N-(2-methylpropyl)pyridin-3-amine |
25560-10-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M103423-50mg |
N-(2-methylpropyl)pyridin-3-amine |
25560-10-5 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M103423-100mg |
N-(2-methylpropyl)pyridin-3-amine |
25560-10-5 | 100mg |
$ 230.00 | 2022-06-04 | ||
| Enamine | EN300-126040-0.05g |
N-(2-methylpropyl)pyridin-3-amine |
25560-10-5 | 95% | 0.05g |
$97.0 | 2023-02-15 | |
| Enamine | EN300-126040-0.1g |
N-(2-methylpropyl)pyridin-3-amine |
25560-10-5 | 95% | 0.1g |
$144.0 | 2023-02-15 | |
| Enamine | EN300-126040-0.25g |
N-(2-methylpropyl)pyridin-3-amine |
25560-10-5 | 95% | 0.25g |
$206.0 | 2023-02-15 | |
| Enamine | EN300-126040-0.5g |
N-(2-methylpropyl)pyridin-3-amine |
25560-10-5 | 95% | 0.5g |
$391.0 | 2023-02-15 | |
| Enamine | EN300-126040-1.0g |
N-(2-methylpropyl)pyridin-3-amine |
25560-10-5 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-126040-2.5g |
N-(2-methylpropyl)pyridin-3-amine |
25560-10-5 | 95% | 2.5g |
$1008.0 | 2023-02-15 | |
| Enamine | EN300-126040-5.0g |
N-(2-methylpropyl)pyridin-3-amine |
25560-10-5 | 95% | 5.0g |
$1488.0 | 2023-02-15 |
N-(2-methylpropyl)pyridin-3-amine Suppliers
N-(2-methylpropyl)pyridin-3-amine Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on N-(2-methylpropyl)pyridin-3-amine
Introduction to N-(2-methylpropyl)pyridin-3-amine (CAS No. 25560-10-5)
N-(2-methylpropyl)pyridin-3-amine, a compound with the chemical formula C9H17N, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound is characterized by its pyridin-3-amine core structure, which is a crucial moiety in the design of various bioactive molecules. The presence of the (2-methylpropyl) group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry.
The CAS number 25560-10-5 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and communication among researchers. N-(2-methylpropyl)pyridin-3-amine has garnered attention due to its potential applications in drug development, particularly in the synthesis of novel therapeutic agents. Its structural features make it a versatile building block for more complex molecules, facilitating the creation of pharmacophores with desired biological activities.
Recent advancements in medicinal chemistry have highlighted the importance of amine-functionalized pyridine derivatives in drug discovery. The pyridin-3-amine scaffold is known for its ability to interact with biological targets such as enzymes and receptors, thereby modulating physiological processes. The introduction of the (2-methylpropyl) group further fine-tunes these interactions, potentially enhancing binding affinity and selectivity.
One of the most compelling aspects of N-(2-methylpropyl)pyridin-3-amine is its role in the development of small-molecule inhibitors. These inhibitors are designed to target specific pathways implicated in diseases such as cancer, inflammation, and neurological disorders. The compound's ability to serve as a precursor for more sophisticated derivatives has been leveraged in several high-profile research projects. For instance, researchers have utilized N-(2-methylpropyl)pyridin-3-amine to synthesize novel kinase inhibitors, which have shown promise in preclinical studies.
The synthesis of N-(2-methylpropyl)pyridin-3-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, reductive amination, and cross-coupling techniques. These methods highlight the compound's versatility as a synthetic intermediate. Additionally, advances in catalytic systems have enabled more efficient and environmentally friendly synthetic pathways, aligning with the growing emphasis on green chemistry principles.
In the realm of computational chemistry, N-(2-methylpropyl)pyridin-3-amine has been extensively studied to understand its molecular interactions and pharmacokinetic properties. Molecular docking simulations have revealed that this compound can bind effectively to various biological targets, suggesting its potential as a lead compound for drug development. Furthermore, quantum mechanical calculations have provided insights into its electronic structure and reactivity, aiding in the design of optimized derivatives.
The pharmaceutical industry has shown particular interest in N-(2-methylpropyl)pyridin-3-amine due to its potential therapeutic applications. Several ongoing clinical trials are exploring derivatives of this compound for their efficacy in treating chronic diseases. These trials aim to validate the preclinical findings and assess the safety and efficacy of new drug candidates based on this scaffold. The results are expected to contribute significantly to the treatment landscape for various medical conditions.
Beyond pharmaceuticals, N-(2-methylpropyl)pyridin-3-amine finds applications in agrochemicals and material science. Its structural properties make it suitable for developing novel pesticides and herbicides that target specific enzymes involved in plant growth regulation. In material science, this compound has been used as a ligand in catalytic systems, enhancing reaction efficiency and selectivity.
The future prospects for N-(2-methylpropyl)pyridin-3-amine are promising, with ongoing research aimed at expanding its applications and understanding its mechanisms of action. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to new therapeutic agents and advanced materials. As our understanding of molecular interactions continues to evolve, compounds like N-(2-methylpropyl)pyridin-3-amine will play an increasingly important role in addressing global health challenges.
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